molecular formula C19H15BrO5 B2827082 (Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-82-2

(Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2827082
CAS No.: 620547-82-2
M. Wt: 403.228
InChI Key: XXSMWGUQUYCKFA-MFOYZWKCSA-N
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Description

(Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromobenzylidene group, a dihydrobenzofuran core, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Bromobenzylidene Group: The next step involves the introduction of the bromobenzylidene group via a condensation reaction. This is typically carried out by reacting the benzofuran derivative with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate. This can be achieved by reacting the intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromobenzylidene group, converting it to a bromobenzyl group.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Bromobenzyl derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been investigated for its potential as an antimicrobial agent. The presence of the bromobenzylidene group and the benzofuran core contributes to its activity against various bacterial and fungal strains .

Medicine

In medicinal chemistry, this compound has shown promise as a lead compound for the development of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties, such as increased potency and selectivity .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is unique due to the presence of the ethyl acetate moiety, which imparts distinct chemical properties and enhances its solubility in organic solvents. This feature makes it more versatile for various applications compared to its analogs.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO5/c1-2-23-18(21)11-24-14-7-8-15-16(10-14)25-17(19(15)22)9-12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMWGUQUYCKFA-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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